molecular formula C21H20FN3O2 B3000972 3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1795411-51-6

3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No.: B3000972
CAS No.: 1795411-51-6
M. Wt: 365.408
InChI Key: DZGRQESHWMRRNN-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrrolidinyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl intermediate can be synthesized by reacting 2-methylphenylacetic acid with pyrrolidine under appropriate conditions to form the corresponding amide.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization of the amide intermediate with a suitable reagent, such as hydrazine or its derivatives, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-5-{1-[(2-chlorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of a methyl group.

    3-(4-Fluorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

The uniqueness of 3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the oxadiazole ring contributes to its overall bioactivity .

Properties

IUPAC Name

1-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(2-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-5-2-3-6-16(14)13-19(26)25-12-4-7-18(25)21-23-20(24-27-21)15-8-10-17(22)11-9-15/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGRQESHWMRRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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